2-Bromo-6-ethoxypyridin-3-amine
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Overview
Description
2-Bromo-6-ethoxypyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position, an ethoxy group at the sixth position, and an amino group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-ethoxypyridin-3-amine can be synthesized through several synthetic routes. One common method involves the bromination of 6-ethoxypyridin-3-amine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-ethoxypyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, facilitated by palladium catalysts.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol are typically used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction Reactions: Formation of nitro or amino derivatives.
Scientific Research Applications
2-Bromo-6-ethoxypyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethoxypyridin-3-amine depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-bromo-6-methylpyridine: Similar structure with a methyl group instead of an ethoxy group.
5-Bromo-2-methylpyridin-3-amine: Similar structure with a methyl group at the second position.
3-Amino-2-bromo-6-chloropyridine: Similar structure with a chlorine atom instead of an ethoxy group.
Uniqueness
2-Bromo-6-ethoxypyridin-3-amine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can enhance its solubility and modify its electronic properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-6-ethoxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-11-6-4-3-5(9)7(8)10-6/h3-4H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFNLRGOPHKPHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355776 |
Source
|
Record name | 3-Amino-2-bromo-6-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625822-15-3 |
Source
|
Record name | 3-Amino-2-bromo-6-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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